molecular formula C20H25Cl2N B12807472 1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride CAS No. 14584-04-4

1-(2-Chloroethyl)-3-(diphenylmethyl)piperidine hydrochloride

Cat. No.: B12807472
CAS No.: 14584-04-4
M. Wt: 350.3 g/mol
InChI Key: QYXJARCLQLTUPW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride involves several steps. One common method includes the reaction of 1-(2-chloroethyl)piperidine with benzyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the final product .

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, such as cancer and neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride involves its interaction with cellular components. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, RNA, and proteins. This leads to the disruption of cellular processes, including DNA replication and transcription, ultimately resulting in cell death. The molecular targets include guanine bases in DNA, where the compound forms cross-links, preventing the separation of DNA strands and inhibiting cell division .

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

14584-04-4

Molecular Formula

C20H25Cl2N

Molecular Weight

350.3 g/mol

IUPAC Name

3-benzhydryl-1-(2-chloroethyl)piperidine;hydrochloride

InChI

InChI=1S/C20H24ClN.ClH/c21-13-15-22-14-7-12-19(16-22)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-11,19-20H,7,12-16H2;1H

InChI Key

QYXJARCLQLTUPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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